5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4
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Overview
Description
5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4 is a synthetic compound with a molecular formula of C18H20ClNO3S. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a thiazolidinedione ring, a chlorinated phenyl group, and a cyclohexylethoxy side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4 typically involves multiple steps:
Formation of the Thiazolidinedione Ring: This step involves the reaction of a suitable dione with thiourea under acidic conditions to form the thiazolidinedione ring.
Introduction of the Chlorinated Phenyl Group: The chlorinated phenyl group is introduced through a Friedel-Crafts acylation reaction, using a chlorinated benzoyl chloride and an aluminum chloride catalyst.
Attachment of the Cyclohexylethoxy Side Chain: The final step involves the etherification of the phenyl group with 2-cyclohexylethanol in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinedione ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinedione ring, converting them to alcohols.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the thiazolidinedione ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4 has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of thiazolidinedione derivatives.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects, particularly in the treatment of metabolic disorders, is ongoing.
Industry: It is used in the development of new materials and as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4 involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes involved in metabolic pathways, such as peroxisome proliferator-activated receptors (PPARs).
Pathways Involved: It modulates the activity of PPARs, which play a crucial role in the regulation of glucose and lipid metabolism. This modulation can lead to improved insulin sensitivity and reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used in the treatment of type 2 diabetes.
Pioglitazone: Similar to rosiglitazone, it is used to improve insulin sensitivity in diabetic patients.
Uniqueness
5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4 is unique due to its specific structural modifications, which confer distinct biochemical properties. The presence of the cyclohexylethoxy side chain and the deuterium labeling (d4) make it particularly useful in research settings, allowing for detailed studies of its metabolic pathways and interactions.
Properties
IUPAC Name |
(5E)-5-[[3-chloro-4-(2-cyclohexyl-1,1,2,2-tetradeuterioethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3S/c19-14-10-13(11-16-17(21)20-18(22)24-16)6-7-15(14)23-9-8-12-4-2-1-3-5-12/h6-7,10-12H,1-5,8-9H2,(H,20,21,22)/b16-11+/i8D2,9D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBGLVJTGXKCHY-YUAWXFIQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=C(C=C(C=C2)C=C3C(=O)NC(=O)S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1CCCCC1)C([2H])([2H])OC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=O)S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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